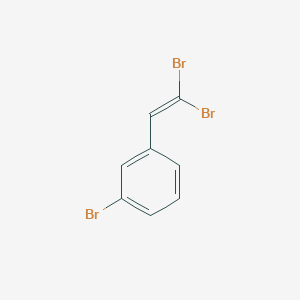

1-Bromo-3-(2,2-dibromoethenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2,2-dibromoethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXVVKWUJUOUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Utilization of 1-Bromo-3-(2,2-dibromoethenyl)benzene in Meta-Conjugated Scaffold Synthesis

[1]

Executive Summary

1-Bromo-3-(2,2-dibromoethenyl)benzene (CAS: 2725-82-8 ) serves as a critical "gateway intermediate" in the synthesis of advanced organic materials.[1] While often viewed merely as a precursor in the Corey-Fuchs reaction, its specific meta-substitution pattern makes it the linchpin for constructing Poly(m-phenylene ethynylene)s (m-PPEs) .[1] Unlike their rigid para-conjugated counterparts, m-PPEs exhibit unique helical folding properties ("foldamers") driven by solvophobic interactions.[1]

This guide details the protocols for transforming this gem-dibromide intermediate into functional meta-conjugated oligomers and polymers, essential for developing supramolecular sensors and chiral recognition surfaces.[1]

Part 1: Molecular Architecture & Reactivity Profile[1]

The utility of 1-Bromo-3-(2,2-dibromoethenyl)benzene lies in its orthogonal reactivity .[1] It possesses two distinct electrophilic sites that can be activated sequentially:[1]

-

Gem-dibromoalkene (C=CBr₂): Highly reactive toward lithium-halogen exchange. It serves as a "masked" alkyne or a site for Pd-catalyzed cross-coupling to generate 1,1-disubstituted olefins.[1]

-

Aryl Bromide (Ar-Br): A standard handle for Sonogashira, Suzuki, or Buchwald-Hartwig couplings, usually preserved during the activation of the gem-dibromo group.[1]

Reactivity Logic Flow

The following diagram illustrates the divergent pathways available from this single precursor.

Figure 1: Divergent synthesis pathways.[1] Pathway A is the primary focus for conjugated polymer synthesis.

Part 2: Application Protocol – Synthesis of m-PPE Foldamer Precursors

The most high-value application is the conversion of the gem-dibromide to 1-bromo-3-ethynylbenzene , a bifunctional monomer capable of self-polymerization or copolymerization.[1]

Protocol A: Corey-Fuchs Transformation (Alkyne Generation)

Objective: Selective conversion of the gem-dibromoalkene to a terminal alkyne while preserving the aryl bromide.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 1-Bromo-3-(2,2-dibromoethenyl)benzene (1.0 equiv)

-

Reagent: n-Butyllithium (2.5 M in hexanes, 2.1 equiv)[1]

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Quench: Saturated NH₄Cl solution

-

Apparatus: Flame-dried Schlenk flask, N₂/Ar atmosphere, -78°C cryostat.

Step-by-Step Methodology

-

Setup: Charge the Schlenk flask with the substrate and anhydrous THF under inert atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes.

-

Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.

-

Quenching: Quench carefully with saturated NH₄Cl.

-

Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes).

Self-Validation Check:

-

¹H NMR: Look for the disappearance of the vinyl proton (~7.5 ppm, singlet) and the appearance of the acetylenic proton (~3.1 ppm, singlet).[1]

-

Yield Target: >85%.

Part 3: Application Protocol – Polymerization to m-PPEs[1]

Once the alkyne monomer (1-bromo-3-ethynylbenzene) is generated, it serves as the monomer for the synthesis of meta-phenylene ethynylenes.[1]

Protocol B: Sonogashira Polymerization

Objective: Create a meta-conjugated polymer backbone that folds into a helix in polar solvents.

Reaction Matrix

| Component | Specification | Role |

| Monomer | 1-Bromo-3-ethynylbenzene | AB-type Monomer |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Cross-coupling catalyst |

| Co-Catalyst | CuI (2-3 mol%) | Activates the alkyne |

| Base/Solvent | Toluene / Diisopropylamine (3:[1]1) | HBr scavenger & medium |

| Temperature | 70°C | Reaction driver |

Workflow

-

Degassing: Dissolve monomer in the solvent mixture. Degas thoroughly (freeze-pump-thaw x3) to remove O₂.[1]

-

Criticality: Oxygen causes oxidative homocoupling of alkynes (Glaser coupling), creating defects in the polymer chain that disrupt folding.

-

-

Initiation: Add Pd catalyst and CuI under positive Argon flow.

-

Polymerization: Heat to 70°C for 24-48 hours. The solution will likely develop a blue fluorescence (characteristic of conjugation).

-

Termination: Add a "end-capper" (e.g., bromobenzene or phenylacetylene) to define chain ends and prevent aggregation.[1]

-

Precipitation: Drop the reaction mixture into cold methanol to precipitate the polymer.

Visualizing the Polymerization Logic

The following diagram details the cycle from monomer to folded polymer.

Figure 2: From monomer synthesis to supramolecular assembly.

Part 4: Quality Control & Characterization[1]

To ensure the material is suitable for high-end applications (e.g., fluorescence sensing), purity must be verified.[1]

GC-MS Analysis (Precursor Validation)

-

Target: 1-Bromo-3-(2,2-dibromoethenyl)benzene.[1]

-

Profile: Look for the characteristic isotope pattern of a tri-bromo compound.

-

Molecular Ion: M+ clusters showing the 1:3:3:1 intensity ratio (approximate) due to ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Loss of Br atoms sequentially.

-

¹H NMR Spectroscopy (Monomer Validation)

References

-

Corey, E. J.; Fuchs, P. L. (1972).[1][13] "A synthetic method for the conversion of aldehydes to acetylenes".[11][13] Tetrahedron Letters, 13(36), 3769–3772.[1][13] [1]

-

Nelson, J. C.; Saven, J. G.; Moore, J. S.; Wolynes, P. G. (1997).[1] "Solvophobically Driven Folding of Nonbiological Oligomers". Science, 277(5333), 1793–1796.[1] [1]

-

Bunz, U. H. F. (2000). "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications". Chemical Reviews, 100(4), 1605–1644.[1]

-

Rezaei, H.; Yamanoi, S.; Chemla, F.; Normant, J. F. (2000).[1][5][6] "Fritsch-Buttenberg-Wiechell Rearrangement in the Aliphatic Series". Organic Letters, 2(4), 419–421.[1]

Sources

- 1. CN102030602A - Method for synthesizing terminal alkyne by using bromoacetylene compound - Google Patents [patents.google.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. youtube.com [youtube.com]

- 4. 1-BROMO-3-ETHYNYL-BENZENE | 766-81-4 [chemicalbook.com]

- 5. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]

- 6. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. Corey-Fuchs Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. synarchive.com [synarchive.com]

Application Notes and Protocols for the Use of 1-Bromo-3-(2,2-dibromoethenyl)benzene in Pharmaceutical Intermediate Synthesis

Introduction: A Trifunctional Linchpin for Complex Scaffolds

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic incorporation of versatile building blocks that offer multiple, orthogonal points for diversification is a key enabler of successful drug discovery programs. 1-Bromo-3-(2,2-dibromoethenyl)benzene emerges as such a powerful trifunctional synthon. Its structure, featuring a synthetically malleable meta-substituted bromophenyl group and a highly reactive geminal dibromoalkene, provides a platform for the sequential and controlled introduction of diverse chemical moieties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utility of this versatile intermediate, with a focus on its application in generating valuable scaffolds for pharmaceutical development.

The core utility of 1-Bromo-3-(2,2-dibromoethenyl)benzene lies in its capacity to undergo a variety of high-yield transformations. The gem-dibromoalkene can be readily converted into a terminal alkyne, a cornerstone functional group in medicinal chemistry, or it can participate directly in cross-coupling reactions to form trisubstituted alkenes.[1] The aryl bromide provides a handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[2][3] The meta-substitution pattern is of particular interest, as this motif is found in numerous biologically active molecules and can be challenging to access through classical electrophilic aromatic substitution.[4] This guide will detail the synthesis of 1-Bromo-3-(2,2-dibromoethenyl)benzene and provide experimentally-grounded protocols for its transformation into key pharmaceutical intermediates.

Synthesis of 1-Bromo-3-(2,2-dibromoethenyl)benzene: The Corey-Fuchs Reaction

The most direct and reliable method for the synthesis of 1-Bromo-3-(2,2-dibromoethenyl)benzene is the Corey-Fuchs reaction, which facilitates a one-carbon homologation of an aldehyde to a gem-dibromoalkene.[5][6] This two-step process begins with the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with 3-bromobenzaldehyde in a Wittig-type olefination to furnish the desired product.[7]

Reaction Principle and Causality

The Corey-Fuchs reaction is a robust transformation that proceeds under mild conditions.[8] The choice of 3-bromobenzaldehyde as the starting material directly installs the desired meta-bromoaryl functionality. The reaction's success hinges on the in situ generation of the dibromomethylenetriphenylphosphorane ylide. Two equivalents of triphenylphosphine are typically employed; one forms the ylide, while the second acts as a halogen scavenger, driving the reaction to completion.[9] The subsequent reaction with the aldehyde proceeds via a betaine intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired 1,1-dibromoalkene.

Detailed Experimental Protocol: Synthesis of 1-Bromo-3-(2,2-dibromoethenyl)benzene

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromobenzaldehyde | ReagentPlus®, 99% | Sigma-Aldrich | |

| Carbon tetrabromide (CBr₄) | 99% | Acros Organics | |

| Triphenylphosphine (PPh₃) | 99% | Alfa Aesar | |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Dry over CaH₂ |

| n-Hexane | ACS grade | Fisher Scientific | For purification |

| Ethyl acetate | ACS grade | Fisher Scientific | For purification |

| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add triphenylphosphine (20.98 g, 80 mmol) and anhydrous dichloromethane (100 mL).

-

Ylide Formation: Cool the solution to 0 °C in an ice bath. Slowly add carbon tetrabromide (13.25 g, 40 mmol) portion-wise over 15 minutes. The solution will turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide.

-

Aldehyde Addition: After stirring at 0 °C for 30 minutes, add a solution of 3-bromobenzaldehyde (3.70 g, 20 mmol) in anhydrous dichloromethane (20 mL) dropwise via a syringe over 20 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 95:5 hexane/ethyl acetate).

-

Work-up: Upon completion, quench the reaction by adding n-hexane (100 mL). This will precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the mixture through a pad of Celite®, washing with additional n-hexane. Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a gradient of n-hexane to 98:2 n-hexane/ethyl acetate to afford 1-Bromo-3-(2,2-dibromoethenyl)benzene as a colorless oil.

Expected Yield: 75-85%.

Key Applications in Pharmaceutical Intermediate Synthesis

The synthetic utility of 1-Bromo-3-(2,2-dibromoethenyl)benzene is showcased in its ability to serve as a precursor to a variety of valuable pharmaceutical building blocks. The following sections detail key transformations and provide robust protocols.

Application 1: Synthesis of 1-Bromo-3-ethynylbenzene

The conversion of the gem-dibromoalkene to a terminal alkyne is a cornerstone transformation, yielding a versatile building block for Sonogashira couplings, "click chemistry," and as a precursor for various heterocyclic systems.[3] This is typically achieved by treatment with a strong organolithium base, such as n-butyllithium, via a Fritsch-Buttenberg-Wiechell rearrangement.[5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-3-(2,2-dibromoethenyl)benzene | As synthesized | N/A | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Dry over Na/benzophenone |

| Saturated aqueous NH₄Cl | |||

| Diethyl ether | ACS grade |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add a solution of 1-Bromo-3-(2,2-dibromoethenyl)benzene (3.41 g, 10 mmol) in anhydrous THF (40 mL).

-

Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with n-hexane) to yield 1-bromo-3-ethynylbenzene as a pale yellow oil.

Expected Yield: 80-90%.

Application 2: Sequential Sonogashira Coupling for Diarylalkyne Synthesis

The trifunctional nature of 1-Bromo-3-(2,2-dibromoethenyl)benzene allows for the stepwise or one-pot synthesis of unsymmetrical diarylalkynes. This is a powerful strategy for accessing scaffolds present in various biologically active compounds, including kinase inhibitors and antiviral agents. The differential reactivity of the gem-dibromoalkene and the aryl bromide can be exploited for selective couplings.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromo-3-(2,2-dibromoethenyl)benzene | As synthesized | N/A | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |

| 4-Iodotoluene | 99% | Acros Organics | |

| Phenylboronic acid | 97% | Alfa Aesar | |

| Pd(PPh₃)₄ | 99% | Strem Chemicals | |

| Copper(I) iodide (CuI) | 99.5% | Sigma-Aldrich | |

| Pd(dppf)Cl₂·CH₂Cl₂ | |||

| Potassium carbonate (K₂CO₃) | Anhydrous | ||

| Toluene | Anhydrous | ||

| Ethanol | 200 proof |

Procedure:

-

Alkyne Formation: In a flame-dried flask under nitrogen, dissolve 1-Bromo-3-(2,2-dibromoethenyl)benzene (1.70 g, 5 mmol) in anhydrous THF (25 mL) and cool to -78 °C. Add n-BuLi (4.4 mL of 2.5 M solution, 11 mmol) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature for 1 hour.

-

First Sonogashira Coupling: To the resulting solution of 1-bromo-3-(lithioethynyl)benzene, add CuI (48 mg, 0.25 mmol), Pd(PPh₃)₄ (289 mg, 0.25 mmol), and a solution of 4-iodotoluene (1.20 g, 5.5 mmol) in THF (5 mL). Stir the mixture at room temperature for 6 hours.

-

Suzuki Coupling: To the same reaction mixture, add a solution of phenylboronic acid (732 mg, 6 mmol) in ethanol (5 mL), followed by an aqueous solution of K₂CO₃ (2.07 g, 15 mmol in 5 mL water) and Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol).

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the desired unsymmetrical diarylalkyne.

Application 3: Synthesis of Trisubstituted Alkenes via Sequential Suzuki-Miyaura Coupling

The gem-dibromoalkene moiety can undergo sequential, stereoselective Suzuki-Miyaura cross-coupling reactions to generate trisubstituted alkenes.[1] This powerful one-pot procedure allows for the differential introduction of two different groups, providing access to complex and highly functionalized olefinic structures that are prevalent in many pharmaceutical agents.

Comparative Data for Sequential Suzuki-Miyaura Coupling:

| Entry | R¹-B(OR)₂ | R²-B(OR)₂ | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | Vinylboronic acid pinacol ester | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 78 |

| 3 | Thiophen-2-ylboronic acid | Cyclopropylboronic acid | SPhos Pd G2 | K₂CO₃ | THF/H₂O | 81 |

Conclusion

1-Bromo-3-(2,2-dibromoethenyl)benzene is a highly valuable and versatile building block for the synthesis of complex organic molecules relevant to pharmaceutical research. Its trifunctional nature allows for a range of selective transformations, including the formation of terminal alkynes and the sequential installation of various substituents through palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note provide a robust framework for the synthesis and application of this powerful intermediate, enabling the efficient construction of diverse molecular scaffolds for drug discovery and development programs.

References

-

Shen, W., & Wang, L. (1999). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry, 64(24), 8873–8879. [Link]

-

Okutani, M., & Mori, Y. (2009). A Mild and Efficient Method for the Synthesis of Alkynes from 1,1-Dibromoalkenes and (Z)-1-Bromoalkenes Using TBAF·3H2O. The Journal of Organic Chemistry, 74(1), 442–444. [Link]

-

Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR′). Tetrahedron Letters, 13(36), 3769–3772. [Link]

-

Wikipedia. (n.d.). Corey–Fuchs reaction. [Link]

- Google P

-

Organic Syntheses. (2024). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. [Link]

-

Grokipedia. (n.d.). Corey–Fuchs reaction. [Link]

-

TutorChase. (n.d.). What are the reactants in a Corey-Fuchs reaction?. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

PMC. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. [Link]

-

Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

SynArchive. (n.d.). Corey-Fuchs Reaction. [Link]

-

PMC. (n.d.). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. [Link]

-

PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

-

Li, X., et al. (2023). Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applications. Science China Chemistry, 66(5), 1262-1283. [Link]

-

ChemRxiv. (n.d.). Synthesis of Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. [Link]

-

PMC. (n.d.). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. [Link]

- Google Patents. (n.d.).

-

OpenStax. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. [Link]

-

Medium. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. [Link]

-

PubMed. (2009). Palladium-catalyzed Markovnikov terminal arylalkynes hydrostannation: application to the synthesis of 1,1-diarylethylenes. [Link]

-

PubMed. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. [Link]

-

Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. [Link]

Sources

- 1. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Corey-Fuchs Reaction [organic-chemistry.org]

Application Note: Chemoselective Heck Functionalization of 1-Bromo-3-(2,2-dibromoethenyl)benzene

Executive Summary & Strategic Analysis

This application note details the experimental protocol for the chemoselective Heck cross-coupling of 1-Bromo-3-(2,2-dibromoethenyl)benzene. This substrate is a high-value "bifunctional electrophile" containing two distinct reactive sites:

-

A standard Aryl Bromide (Ar-Br) .

-

A gem-dibromoalkene moiety (derived from the Corey-Fuchs reaction).[1]

The Chemoselectivity Challenge

In palladium-catalyzed cross-coupling, maintaining selectivity between the aryl bromide and the vinyl bromides is critical.

-

Site A (Aryl Bromide): Generally undergoes oxidative addition with Pd(0) more readily under standard Heck conditions due to the accessibility of the C(sp2)-Br bond and lack of steric congestion compared to the gem-dibromide.

-

Site B (Gem-dibromoalkene): While reactive in Suzuki or Stille couplings, gem-dibromoalkenes are sterically hindered and electronically deactivated toward the migratory insertion step required in the Heck cycle. Furthermore, they are sensitive to strong bases, which can trigger elimination to terminal alkynes.

Core Directive: This protocol targets the Aryl Bromide for functionalization, preserving the gem-dibromo "warhead" for subsequent transformation into a terminal alkyne (via base-mediated elimination) or trisubstituted alkene.

Experimental Workflow & Logic

Reaction Scheme

The objective is to couple an activated alkene (e.g., Styrene or n-Butyl Acrylate) to the aryl ring.

Reaction: Substrate + Alkene + Base + Pd(cat) -> Coupled Product (Ar-Br site) + HBr·Base

Decision Pathway (DOT Visualization)

Caption: Chemoselectivity logic tree demonstrating the kinetic preference for Aryl-Br coupling over the sterically hindered gem-dibromo moiety.

Detailed Protocol

Materials & Reagents Table

| Reagent | Equiv.[2][3][4] | Role | Critical Note |

| 1-Bromo-3-(2,2-dibromoethenyl)benzene | 1.0 | Electrophile | Synthesize via Corey-Fuchs (See Ref 1) |

| Styrene (or Acrylate) | 1.2 - 1.5 | Nucleophile | Must be stabilized; remove inhibitor if old. |

| Pd(OAc)₂ | 0.02 - 0.05 | Catalyst Precursor | Air stable; reduces to Pd(0) in situ. |

| P(o-tol)₃ | 0.05 - 0.10 | Ligand | Bulky ligand enhances mono-coupling selectivity. |

| Triethylamine (Et₃N) | 2.0 - 3.0 | Base | Mild base prevents elimination of gem-dibromide. |

| DMF (Anhydrous) | Solvent | 0.2 M Conc. | Degas thoroughly to protect catalyst. |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a dry Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol).

-

Add 1 mL of anhydrous DMF.

-

Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange (formation of active Pd(0) species).

Step 2: Reaction Assembly

-

To the catalyst solution, add the substrate 1-Bromo-3-(2,2-dibromoethenyl)benzene (353 mg, 1.0 mmol).

-

Add Styrene (172 µL, 1.5 mmol).

-

Add Triethylamine (417 µL, 3.0 mmol).

-

Seal the tube and purge with Argon for 2 minutes.

Step 3: Heating & Monitoring

-

Heat the reaction mixture to 90°C .

-

Note: Do not exceed 110°C. Higher temperatures increase the risk of affecting the gem-dibromo vinyl group.

-

-

Monitor by TLC (Hexane/EtOAc 95:5) or GC-MS.

-

Target: Disappearance of starting material (~4-12 hours).

-

Observation: The product will be more polar than the starting bromide but less polar than fully oligomerized byproducts.

-

Step 4: Work-up

-

Cool to room temperature.

-

Dilute with Diethyl Ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

-

Wash the organic layer with Brine (10 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes -> 2% EtOAc in Hexanes.

-

Isolate the product: 3-(2,2-dibromoethenyl)stilbene .

Mechanism & Critical Control Points

The success of this protocol relies on the Jeffery Conditions (Phase transfer or polar solvent usage) adapted for chemoselectivity.

Catalytic Cycle Visualization

Caption: Simplified Heck catalytic cycle. The bulky P(o-tol)3 ligand slows oxidative addition at the sterically hindered vinyl bromide site, favoring the aryl bromide.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Formation of Alkyne (Elimination) | Base is too strong or Temp too high. | Switch from Et₃N to NaOAc or K₂CO₃. Lower temp to 80°C. |

| No Reaction | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Add tetrabutylammonium bromide (TBAB) as additive (Phase Transfer). |

| Coupling at Vinyl Position | Ligand is too small (PPh₃). | Switch to P(o-tol)₃ or dppf to increase steric bulk around Pd. |

| Black Precipitate (Pd Black) | Ligand dissociation. | Add excess ligand (1:4 Pd:Ligand ratio). |

References & Authority

In-Text Citations:

-

Substrate Synthesis: The starting material is synthesized via the Corey-Fuchs reaction (Aldehyde + CBr₄/PPh₃) [1].[1][2][5][6][7]

-

Chemoselectivity: The preference for Aryl-Br over Vinyl-Br (especially gem-dibromides) in Pd-catalyzed coupling is well-documented, driven by the higher bond dissociation energy and steric hindrance of the gem-dibromo moiety [2].

-

Heck Conditions: The use of polar solvents (DMF) and mild bases (Et₃N) follows standard protocols for deactivated aryl halides, ensuring the stability of sensitive functional groups [3].

Reference List:

-

Corey, E. J.; Fuchs, P. L.[1][6] "A Synthetic Method for the Conversion of Aldehydes to Acetylenes."[1] Tetrahedron Letters, 1972 , 13, 3769–3772. Link

-

Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100, 3009–3066. Link

-

Shen, W. "Palladium-Catalyzed Coupling of Aryl Chlorides with Arylboronic Acids." Journal of Organic Chemistry, 1997 , 62, 1516–1520. (Note: Discusses chemoselectivity principles relevant to halogenated substrates). Link

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Fuchs Reaction [organic-chemistry.org]

- 3. Palladium-catalyzed intramolecular Heck dearomative gem-difluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-3-(2,2-dibromoethenyl)benzene

The following is a comprehensive technical support guide designed for researchers and drug development professionals working with 1-Bromo-3-(2,2-dibromoethenyl)benzene .

Current Status: Operational Role: Senior Application Scientist Topic: Site-Selectivity & Catalyst Optimization

Executive Summary: The "Three-Bromine" Challenge

1-Bromo-3-(2,2-dibromoethenyl)benzene presents a unique chemoselectivity challenge due to the presence of three electrophilic sites:

-

Site B: The

-Vinyl Bromide (trans to the aryl ring). -

Site C: The

-Vinyl Bromide (cis to the aryl ring).

In Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), the reactivity hierarchy is governed by a balance of electronic activation (oxidative addition rates) and steric hindrance .

The Golden Rule of Reactivity for this Substrate:

-

Primary Reaction Site: The

-vinyl bromide is electronically activated (sp²-hybridized vinyl) and sterically accessible. -

Secondary Competition: Once the

-bromide is coupled, the remaining

Decision Matrix: Select Your Target

Use the following logic tree to select your catalytic system based on the desired transformation.

Caption: Decision tree for catalyst selection based on chemoselectivity goals.

Technical Modules & Troubleshooting

Module A: Selective Mono-Coupling (Synthesis of Trisubstituted Alkenes)

Objective: Couple one equivalent of boronic acid/stannane to the gem-dibromo group while leaving the Aryl-Br and the second Vinyl-Br intact.

Recommended System:

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: Toluene/Ethanol/Water (4:1:1) or DMF (for Stille).

-

Temperature: 60–80 °C.[3]

Mechanism of Selectivity:

The

Q&A Troubleshooting:

Q: I am seeing significant double coupling (gem-disubstitution). How do I stop at mono-coupling? A: This usually indicates your catalyst is too active or the temperature is too high.

Switch Ligands: Move from bulky, electron-rich ligands (like SPhos) to simple triphenylphosphine (

).is less active and enhances steric discrimination. Stoichiometry: Ensure strict 1.0–1.1 equivalents of the nucleophile.

Temperature: Lower the reaction temperature to 50–60 °C.

Q: The Aryl-Br is reacting along with the Vinyl-Br. Why? A: This is rare with

but possible with "hot" ligands like XPhos or P(t-Bu)3 . These ligands accelerate oxidative addition at all sites, eroding selectivity. Stick to "first-generation" catalysts (Pd-PPh3) to maintain the reactivity gap between Vinyl and Aryl sites.

Module B: Synthesis of Alkynes (Corey-Fuchs vs. Negishi)

Objective: Convert the gem-dibromo group into a terminal or internal alkyne.

Warning: Standard Corey-Fuchs conditions use n-BuLi .

-

Risk: n-BuLi will perform rapid Lithium-Halogen Exchange at the Aryl-Br site (Site A) before reacting with the gem-dibromo vinyl system.

-

Result: You will lose your Aryl-Br functionality.

Alternative Protocol (Negishi/Sonogashira): Use a Pd-catalyzed approach to couple a terminal alkyne, followed by elimination, or use the Pd-catalyzed reaction with terminal alkynes which can lead to direct formation of enediynes or diynes.

Module C: Coupling the Aryl-Br (The "Impossible" Route)

Objective: Couple the Aryl-Br while keeping the gem-dibromo group intact.

Technical Reality: This is chemically counter-intuitive. The oxidative addition into the C(sp²)-Br bond of the vinyl group is kinetically faster than the aryl ring.

-

Workaround: If you must modify the aryl ring first, you should perform that chemistry before forming the gem-dibromo alkene (e.g., on the aldehyde precursor).

-

If unavoidable: There are no commercially standard catalysts guaranteed to reverse this selectivity.

Experimental Protocols

Protocol 1: Stereoselective Suzuki Mono-Coupling

Target: (Z)-1-Bromo-3-(2-aryl-2-bromoethenyl)benzene

-

Setup: In a Schlenk tube, charge 1-Bromo-3-(2,2-dibromoethenyl)benzene (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and

(5 mol%). -

Solvent: Add degassed Toluene (0.2 M) and 2M Aqueous

(2.0 equiv). -

Reaction: Heat to 70 °C under Argon for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: The product will be the

-isomer (Aryl group trans to the benzene ring). The

Protocol 2: Data Comparison of Catalyst Systems

| Catalyst System | Ligand Type | Primary Selectivity | Risk Factor |

| Monodentate, Aryl | High (Mono-Vinyl) | Low. Best starting point. | |

| Bidentate, Ferrocenyl | Moderate | Can promote bis-coupling. | |

| Pd-SPhos | Buchwald (Biaryl) | Low (Promiscuous) | Will couple Aryl-Br and Vinyl-Br indiscriminately. |

| Furyl-phosphine | High (Stille) | Excellent for Stille coupling; avoids base-sensitive side reactions. |

References

-

Selectivity in 1,1-Dibromoalkene Coupling

-

General Reactivity of Gem-Dihaloalkenes

- Title: Vinyl Dibromides: Versatile Partners in Cross-Coupling Reactions.

- Source: Israel Journal of Chemistry, 2010.

-

URL:[Link]

-

Mechanistic Insight on Oxid

- Title: Oxidative Addition of Aryl Halides to Palladium: The Role of Sterics and Electronics.

- Source: Chemical Reviews, 2016.

-

URL:[Link]

-

Benchchem Compound D

Sources

troubleshooting failed reactions with 1-Bromo-3-(2,2-dibromoethenyl)benzene

Technical Support Center: Advanced Intermediates Subject: Troubleshooting 1-Bromo-3-(2,2-dibromoethenyl)benzene Ticket ID: #RXN-DBEB-003 Status: Open Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are working with 1-Bromo-3-(2,2-dibromoethenyl)benzene (Structure: a 3-bromophenyl ring attached to a gem-dibromoalkene tail). This molecule is a high-value "bifunctional pivot." It allows you to grow a carbon chain via the alkene (usually to an alkyne) and cross-couple via the aryl ring.[1]

However, this dual functionality is also its primary failure mode. The aryl bromide (Ar-Br) and the vinyl bromides (C=C-Br₂) compete for reagents. This guide addresses the three most common support tickets we receive: chemoselectivity failures during alkyne synthesis, "scrambled" cross-couplings, and stability issues.

Module 1: The Corey-Fuchs Transformation (Alkyne Synthesis)

User Issue: "I treated the compound with n-BuLi to get the alkyne, but I lost my aryl bromide (product is phenylacetylene, not 3-bromophenylacetylene)."

Root Cause: Lithium-Halogen Exchange Competition. The Corey-Fuchs reaction requires Lithium-Halogen (Li-Hal) exchange at the vinyl position. However, Ar-Br bonds are also highly susceptible to Li-Hal exchange. If you use standard conditions (excess n-BuLi, > -78°C), the lithium will exchange at both sites. Upon quenching with water, the Ar-Li becomes Ar-H, erasing your functional handle.

Troubleshooting Protocol:

-

Temperature is Non-Negotiable: You must operate at -78°C or lower . The activation energy for exchanging the gem-dibromo vinyl species is lower than that of the Ar-Br. At higher temperatures (>-60°C), selectivity vanishes.

-

Stoichiometry Control:

-

Standard Corey-Fuchs uses 2.0–2.2 eq of n-BuLi.

-

For this substrate: Use exactly 2.0 eq of n-BuLi. Add it dropwise over 30 minutes.

-

Why? The first equivalent does the exchange; the second neutralizes the HBr byproduct. Excess base attacks the Ar-Br.

-

-

The "Pro" Alternative (Ohira-Bestmann): If you consistently lose the Ar-Br, stop using Corey-Fuchs . Switch to the Ohira-Bestmann modification.

-

Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate.

-

Conditions: K₂CO₃, MeOH, RT.

-

Benefit: This is a base-mediated reaction (mild) rather than a lithiation (harsh). It preserves Ar-Br bonds perfectly.

-

Visualizing the Failure Mode:

Figure 1: The "Death Valley" of Corey-Fuchs selectivity. Path B represents the most common user error.

Module 2: Cross-Coupling Selectivity (Suzuki/Sonogashira)

User Issue: "I tried to Suzuki couple at the aryl ring, but I got a mixture of products, including coupling at the vinyl tail."

Root Cause: Oxidative Addition Kinetics. Palladium catalysts generally insert into C-Hal bonds in this order: Ar-I > Ar-Br ≈ Vinyl-Br > Ar-Cl . In your molecule, the Ar-Br and Vinyl-Br are dangerously close in reactivity. However, the gem-dibromo group is sterically hindered, which is your advantage.

Troubleshooting Matrix:

| Variable | Recommendation | Scientific Rationale |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Use "standard" catalysts. Highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) are too active and will couple at the vinyl positions indiscriminately. |

| Solvent | Toluene/Water or DME | Avoid highly polar aprotic solvents (DMF, DMA) at high temps, as they accelerate oxidative addition at the more difficult vinyl sites. |

| Temp | 60°C - 80°C | Do not reflux at >100°C. Ar-Br coupling usually proceeds at 60–80°C. Vinyl-Br coupling often requires higher energy to overcome steric hindrance. |

| Base | Na₂CO₃ (Weak) | Avoid strong bases like KOtBu, which can promote elimination of the gem-dibromo alkene to the bromoalkyne in situ. |

Self-Validating Experiment: Run a test reaction at 60°C and monitor by HPLC/GC every 30 minutes.

-

Success: Consumption of SM and appearance of Mono-coupled product.

-

Failure: Appearance of Di-coupled product. -> Action: Lower temp to 40°C or switch to a less electron-rich ligand (e.g., TPP).

Module 3: Synthesis & Stability (The Starting Material)[2]

User Issue: "My starting material turned yellow and sticky after a week on the bench."

Root Cause: Light Sensitivity and Acid Catalysis. Gem-dibromoalkenes are not infinitely stable. They are prone to:

-

Photolytic cleavage: C-Br bonds are weak; UV light creates radicals that initiate polymerization.

-

Hydrolysis: In the presence of moisture and trace acid, they can hydrolyze back to the aldehyde or rearrange.

Storage Protocol:

-

Container: Amber glass vial (strictly light-excluding).

-

Atmosphere: Argon or Nitrogen (prevent moisture).

-

Stabilizer: If storing for >1 month, add copper turnings (radical scavenger) or store as a solid at -20°C.

Synthesis Tip (Ramirez Olefination): If you are synthesizing this yourself from 3-bromobenzaldehyde:

-

Use Zinc dust in the reaction (CBr₄/PPh₃/Zn).[2] This allows you to use less PPh₃ and reduces the formation of the difficult-to-remove triphenylphosphine oxide (TPPO) byproduct.

-

Workup: Filter through a short plug of silica gel immediately to remove zinc salts and TPPO before attempting rigorous purification.

FAQs

Q: Can I do the cross-coupling after making the alkyne? A: Yes, and this is preferred. Converting the gem-dibromoalkene to the terminal alkyne (1-bromo-3-ethynylbenzene) first simplifies the system. The alkyne proton is acidic but won't undergo oxidative addition. You then have a clear hierarchy: Ar-Br (reactive) vs. Alkyne (inert to Pd, unless doing Sonogashira). Warning: You must protect the alkyne (e.g., TMS) if you plan to do a Sonogashira coupling on the Ar-Br later, or you will get oligomerization.

Q: I see a "vinyl bromide" impurity in my NMR after the Corey-Fuchs. What is it? A: This is the monobromoalkene . It happens if the Li-Hal exchange occurred, but the subsequent elimination to the alkyne failed (often due to insufficient temperature or quenching too early). Fix: Ensure the reaction warms to 0°C after the initial exchange period to drive the elimination, but before quenching.

References

-

Corey-Fuchs Reaction Mechanism & Scope

-

Lithium-Halogen Exchange Selectivity (Ar-Br vs Vinyl-Br)

- Song, J. J. et al. "Organometallic Methods for the Synthesis of the Anti-inflammatory Agent... Selectivity of Li-Hal Exchange." Journal of Organic Chemistry, 2003, 68, 23.

-

Ohira-Bestmann Reagent (Altern

- Müller, S. et al.

-

Suzuki Coupling Chemoselectivity

- Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457–2483.

Sources

Technical Support Center: Synthesis of 1-Bromo-3-(2,2-dibromoethenyl)benzene

Ticket ID: CF-RXN-OPT-001 Status: Open Subject: Optimization of Corey-Fuchs Step 1 for 3-Bromobenzaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

You are attempting to synthesize 1-Bromo-3-(2,2-dibromoethenyl)benzene (also known as 3-bromo-

The Core Challenge:

While the reaction is robust, the formation of the byproduct triphenylphosphine oxide (

The Solution Architecture:

We will utilize the Ramirez Modification (using Zinc dust) alongside the standard Corey-Fuchs protocol. This method significantly reduces the load of triphenylphosphine (

Reaction Scheme

The transformation involves the reaction of 3-bromobenzaldehyde with carbon tetrabromide (

Figure 1: Mechanistic flow of the Corey-Fuchs olefination (Step 1).

Standard Operating Procedures (SOPs)

We provide two protocols. Protocol A is standard for small scale (<1g). Protocol B (Zinc-modified) is recommended for scale-up (>1g) or if purification difficulties persist.

Protocol A: Standard Corey-Fuchs (Small Scale)

| Parameter | Specification | Rationale |

| Stoichiometry | Aldehyde (1.0) : | Excess reagent ensures full conversion of the ylide, which can degrade. |

| Solvent | Dichloromethane (DCM) | Anhydrous. High solubility for reagents; keeps the ylide active. |

| Temperature | 0°C | Initial cooling prevents rapid, uncontrolled exotherms during ylide formation. |

| Concentration | 0.2 M - 0.5 M | Dilution controls the rate of precipitation of |

Step-by-Step:

-

Dissolve

(1.5 equiv) in anhydrous DCM at 0°C under -

Add

(3.0 equiv) portion-wise. The solution will turn yellow/orange (ylide formation). Stir for 10-20 mins. -

Add 3-bromobenzaldehyde (1.0 equiv) dropwise (dissolved in minimal DCM).

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours.

-

Quench: Add saturated

solution.

Protocol B: Ramirez Modification (Zinc Method - Recommended)

Why use this? It uses Zinc as a reducing agent, allowing you to use exactly 2 equivalents of

Step-by-Step:

-

To a flask under

, add -

Add anhydrous DCM (approx 5 mL per mmol aldehyde). Stir at RT for 24 hours. Note: This pre-generates the active species.[3]

-

Add 3-bromobenzaldehyde (1.0 equiv).

-

Stir for 1-2 hours. Reaction is usually faster than Protocol A.

Troubleshooting & Optimization (FAQs)

Issue 1: "My yield is low (<50%), and I see starting material."

Diagnosis: Moisture ingress or "Dead" Ylide.

The dibromomethylene ylide is hydrolytically unstable. If your DCM is "wet" (contains water), the ylide quenches to form dibromomethane (

Corrective Actions:

-

Solvent Check: Ensure DCM is distilled over

or taken from a solvent purification system (SPS). -

Order of Addition: Do not mix aldehyde and

first and then add -

Reagent Quality:

can sublime and degrade. Ensure it is white crystals, not yellowed.

Issue 2: "I cannot separate the product from Triphenylphosphine Oxide ( )."

Diagnosis: The "Ghost" Peak.

Corrective Actions (The "Trituration" Method): Do not rely solely on column chromatography.

-

Concentrate: Evaporate the reaction mixture to roughly 10% of its original volume.

-

Precipitate: Add a large excess of cold Pentane or Hexane/Ether (10:1) .

is insoluble in pentane; your product (a dibromostyrene) is highly soluble. -

Filter: Filter the white slurry through a coarse fritted funnel or a Celite pad.

-

Wash: Wash the solid cake with more pentane.

-

Evaporate: The filtrate contains your clean product.

Issue 3: "The product is turning brown/degrading upon storage."

Diagnosis: Radical Decomposition / Light Sensitivity. While gem-dibromoalkenes are generally stable, the presence of the bromine on the aromatic ring (from your starting material) makes the system slightly more prone to radical coupling if left in light.

Corrective Actions:

-

Store at 4°C in the dark.

-

Add a stabilizer (copper turnings) if storing for months (rarely needed).

Advanced Decision Support (Workflow)

Use this logic tree to determine your purification strategy based on the crude reaction appearance.

Figure 2: Purification Decision Matrix for OPPh3 removal.

Safety & Regulatory (EHS)

-

Carbon Tetrabromide (

): Highly toxic and hepatotoxic. Handle only in a fume hood. It has a high vapor pressure and sublimes easily. -

Triphenylphosphine (

): Sensitizer. Avoid dust inhalation. -

Waste Disposal: All aqueous washes and silica waste must be treated as halogenated organic waste due to the high bromine content.

References

-

Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes."[3][4] Tetrahedron Letters, 1972 , 13(36), 3769–3772.[4]

-

Desai, N. B.; McKelvie, N.; Ramirez, F. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes."[2][3] Journal of the American Chemical Society, 1962 , 84(9), 1745–1747.

-

Grandjean, D.; Pale, P.; Chuche, J. "An improved procedure for the preparation of 1,1-dibromoalkenes." Tetrahedron Letters, 1994 , 35(21), 3529-3530.

-

Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5] Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.

Sources

preventing decomposition of 1-Bromo-3-(2,2-dibromoethenyl)benzene during reaction

Subject: Stability & Handling Guide for Product #BB-322 (Corey-Fuchs Intermediate)

Executive Summary: The "Fragility" Paradox

1-Bromo-3-(2,2-dibromoethenyl)benzene is a high-value intermediate, primarily used in the Corey-Fuchs reaction to generate terminal alkynes. However, its utility lies in its instability: the gem-dibromoalkene moiety is chemically "spring-loaded" to eliminate.

The Core Problem: Users often experience "decomposition" which is actually premature Fritsch-Buttenberg-Wiechell (FBW) rearrangement or non-selective metal-halogen exchange . This guide details how to arrest these pathways when they are not desired (e.g., during storage or selective cross-coupling at the aryl ring).

Critical Storage & Handling Protocols

Prevent passive degradation before the flask is even opened.

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Freezer) | Prevents slow polymerization of the styrene-like double bond. |

| Light | Amber Glass / Foil | Vinyl C-Br bonds are susceptible to photolytic radical cleavage (homolysis), leading to isomerization or degradation. |

| Atmosphere | Argon/Nitrogen | While not strictly pyrophoric, the alkene is prone to oxidation over long periods; inert gas prevents moisture-induced hydrolysis. |

| Stabilizers | Copper Wire (Optional) | For long-term storage, a strand of activated Cu wire can act as a radical scavenger to inhibit polymerization. |

Troubleshooting: Reaction-Specific Failure Modes

Scenario A: "My product turned into an alkyne unexpectedly."

Diagnosis: You triggered the Fritsch-Buttenberg-Wiechell (FBW) Rearrangement .[1] Mechanism: Strong bases deprotonate the vinyl hydrogen.[1] The resulting carbenoid rearranges to form the alkyne (1-bromo-3-ethynylbenzene), ejecting a bromide ion.

-

The Error: Using alkyllithiums (n-BuLi), LDA, or alkoxides (t-BuOK) at temperatures > -78°C.

-

The Fix:

-

Switch Bases: Use mild inorganic bases like Cs₂CO₃ , K₃PO₄ , or Na₂CO₃ . These are generally too weak to deprotonate the vinyl position but sufficient for Suzuki/Sonogashira cycles.

-

Temperature Control: If a strong base is required for a subsequent step, keep the reaction at -78°C strictly.

-

Scenario B: "I tried to couple at the Aryl-Br, but the Vinyl-Br reacted (Scrambling)."

Diagnosis: Loss of Chemoselectivity. Mechanism: Oxidative addition of Pd(0) into C-Br bonds.

-

Reactivity Order: Generally, Aryl-Br > Vinyl-Br , but the electron-withdrawing nature of the gem-dibromo group activates the vinyl bromides, narrowing the reactivity gap.

-

The Fix:

-

Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) which often favor the sterically more accessible aryl halide insertion over the crowded gem-dibromo terminus.

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of the coupling partner (boronic acid/stannane) to prevent "double coupling."

-

Scenario C: "The reaction mixture turned black/tarry."

Diagnosis: Polymerization or Radical Decomposition. Mechanism: Styrene derivatives polymerize easily. The gem-dibromo group provides some steric protection, but heat + radicals (from old THF or light) will induce oligomerization.

-

The Fix:

-

Add Radical Inhibitor: Add BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%) to the reaction mixture if the chemistry permits.

-

Solvent Purity: Ensure THF/Ether is peroxide-free (peroxides initiate radical chains).

-

Visualizing Decomposition Pathways

Understanding the "Danger Zones" for this molecule.

Figure 1: Critical failure modes. The path to the Alkyne (Red) is the most common user error when "decomposition" is reported.

Validated Protocol: Selective Suzuki Coupling

Objective: Functionalize the Phenyl Ring while preserving the gem-dibromo tail.

Reagents:

-

Substrate: 1-Bromo-3-(2,2-dibromoethenyl)benzene (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.05 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high selectivity.

-

Base: Cs₂CO₃ (2.0 equiv) — Crucial: Too weak to trigger FBW rearrangement.

-

Solvent: Toluene/Water (4:1) degassed.

Step-by-Step:

-

Setup: Flame-dry a Schlenk flask. Cool to room temperature under Argon.

-

Charging: Add Substrate, Boronic Acid, Base, and Catalyst.[2]

-

Solvent: Add degassed Toluene/Water.

-

Reaction: Heat to 60°C (Do NOT reflux at >100°C; heat promotes elimination). Monitor by TLC.

-

Checkpoint: If TLC shows a new spot moving much faster than the starting material (non-polar), you likely formed the alkyne. Lower temperature immediately.

-

-

Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography on Silica (neutralized with 1% Et₃N to prevent acid-catalyzed degradation).

FAQ: Rapid Response

Q: Can I use this molecule to make the alkyne intentionally? A: Yes. This is the Corey-Fuchs step 2. Treat with n-BuLi (2 equiv) at -78°C, then warm to RT. Quench with water to get the terminal alkyne, or an electrophile to get an internal alkyne.

Q: Why does my NMR show a complex mixture of alkenes? A: If you see multiple vinyl protons, you may have partial lithium-halogen exchange (if using organolithiums) or radical scrambling (if exposed to light). The gem-dibromo group should show NO vinyl protons (it has none). The proton adjacent to the dibromo group is a singlet around 7.4-7.5 ppm.

Q: Is the compound compatible with Grignard reagents? A: Poorly. Grignards can attack the bromine atoms (Mg-Halogen exchange) or the alkene. Avoid unless generating the Grignard of the aryl ring at very low temperatures (-40°C or lower) using i-PrMgCl·LiCl (Turbo Grignard).

References

-

Corey-Fuchs Reaction Mechanism & Stability

- Corey, E. J.; Fuchs, P. L. Synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 1972, 13, 3769–3772.

-

Fritsch-Buttenberg-Wiechell (FBW)

-

Selective Coupling of gem-Dibromoalkenes

-

Luu, T.; Tykwinski, R. R. The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction.[5] Chemical Communications, 2006 , 1318–1329.

-

-

Palladium Catalyzed Cross-Coupling Selectivity

- Minato, A.; Suzuki, K.; Tamao, K. Palladium-catalyzed selective cross-coupling of 1,1-dibromo-1-alkenes. Journal of the American Chemical Society, 1987, 109, 1257–1258.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

column chromatography techniques for 1-Bromo-3-(2,2-dibromoethenyl)benzene purification

Technical Support Ticket #8492: Purification Protocols for 1-Bromo-3-(2,2-dibromoethenyl)benzene

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Priority: High (Downstream Synthesis Critical)

Introduction

Hello. You have reached the technical support center for advanced organic separations. I understand you are struggling with the purification of 1-Bromo-3-(2,2-dibromoethenyl)benzene .

Based on the structure, you are likely synthesizing this via a Corey-Fuchs reaction (or Ramirez olefination) from 3-bromobenzaldehyde. This specific transformation introduces a massive amount of Triphenylphosphine Oxide (TPPO) and potentially Bromoform (

The standard "load and run" column chromatography approach often fails here because the sheer mass of TPPO overloads the silica, causing "streaking" that contaminates your non-polar product. Below is the engineered workflow to resolve this.

Module 1: Pre-Chromatography Diagnostics

Q: Why does my TLC show a giant streak even before I run the column?

A: This is the "TPPO Effect." In a typical Corey-Fuchs reaction, you generate 2 equivalents of TPPO for every 1 equivalent of product.

-

The Product: 1-Bromo-3-(2,2-dibromoethenyl)benzene is highly lipophilic (non-polar). It prefers non-polar solvents.

-

The Impurity: TPPO is highly polar and crystallizes poorly from crude oils, often carrying over into the organic phase.

Diagnostic Check: Run a TLC in 100% Hexanes .

-

Rf ~0.7 - 0.9: Your product (gem-dibromoalkene).

-

Rf ~0.0 - 0.1: TPPO (Baseline).

-

Rf ~0.4 - 0.5: Unreacted 3-bromobenzaldehyde (if any).

If your product spot is being "dragged" by a lower spot, you must perform a bulk impurity removal before the column.

Module 2: The TPPO Removal Protocol (Mandatory)

Q: Can I just load the crude reaction mixture onto the column?

A: Do not do this. Loading the crude mixture directly will result in TPPO precipitating inside the column or co-eluting due to mass overload. You must use a solubility-based exclusion method first.

Protocol: The Hexane/Ether Crash

Since your product is an aromatic halide, it is soluble in non-polar solvents, whereas TPPO is insoluble in cold hexanes/ether.

-

Concentrate: Rotovap your reaction mixture to a thick oil/solid residue.

-

Suspend: Add a mixture of Pentane:Diethyl Ether (3:1) or Hexanes:Ethyl Acetate (9:1) to the residue. Use roughly 5-10 mL per gram of crude.[1]

-

Triturate: Sonicate or vigorously stir for 15 minutes. A white solid (TPPO) should form.

-

Filter: Pass the suspension through a sintered glass frit or a Celite pad.

-

Wash: Rinse the filter cake with cold pentane/hexanes.

-

Concentrate Filtrate: The filtrate contains your product. The solid cake is the waste (TPPO).

Visual Workflow (TPPO Removal):

Figure 1: Pre-column workup to remove bulk Triphenylphosphine Oxide (TPPO).

Module 3: Column Chromatography Configuration

Q: What is the optimal stationary phase and solvent system?

A: Once the bulk TPPO is removed, the separation is straightforward because the polarity difference is immense.

System Parameters

| Parameter | Specification | Reasoning |

| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard phase is sufficient; product is stable. |

| Eluent A | Hexanes (or Petroleum Ether) | Non-polar base for the lipophilic product. |

| Eluent B | Ethyl Acetate (EtOAc) | Polar modifier (use sparingly). |

| Loading Method | Dry Loading (Celite or Silica) | Essential. Dissolve filtrate in minimal DCM, add Celite, rotovap to dry powder. Pour powder on top of column.[2] |

| Gradient | 0% to 5% EtOAc | The product elutes very early. High polarity will wash impurities into the product. |

Step-by-Step Elution Protocol

-

Pack the column with 100% Hexanes.

-

Load your dry-loaded sample.

-

Flush with 2 column volumes (CV) of 100% Hexanes.

-

Note: Your product (1-Bromo-3-(2,2-dibromoethenyl)benzene) might start eluting here. It is very non-polar.

-

-

Ramp to 2% EtOAc in Hexanes.

-

The product should elute fully.

-

-

Stop collecting before you reach 10% EtOAc.

-

Anything eluting after 10% EtOAc is likely unreacted aldehyde or residual TPPO.

-

Module 4: Troubleshooting & FAQs

Q: I see a spot just above my product on TLC. What is it?

A: This is likely Bromoform (

-

Fix: These are volatile.[3] If you see them, they usually disappear after high-vacuum drying (overnight). They do not require chromatographic separation.

Q: My product is co-eluting with a yellow band. A: If the band is yellow/orange, it might be the phosphonium salt intermediate or traces of bromine .

-

Fix: Wash your organic layer with Sodium Thiosulfate (

) before the column to quench active bromine species.

Q: Is the product stable on silica? A: Generally, yes . However, gem-dibromoalkenes can undergo rearrangement or hydrolysis if left on acidic silica for days.

-

Rule: Do not pause the column overnight. Run it, collect fractions, and evaporate immediately. Avoid using acidic alumina.

Q: I still have TPPO in my NMR after the column.

A: TPPO is insidious. If column purification fails, use Zinc Chloride (

-

Protocol: Dissolve crude in Ethanol. Add

(approx 2 equiv). A complex (

Separation Logic Diagram:

Figure 2: Elution order on Silica Gel. Note the distinct separation between the target gem-dibromide and the aldehyde precursor.

References

-

Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[5][6][7] Tetrahedron Letters, 13(36), 3769–3772.

-

Batesky, D. C., et al. (2017). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2(5), 2200–2204.

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. How to set up and run a flash chromatography column. [reachdevices.com]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. shenvilab.org [shenvilab.org]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

Validation & Comparative

Technical Guide: NMR Assignment for 1-Bromo-3-(2,2-dibromoethenyl)benzene

Executive Summary & Application Context

1-Bromo-3-(2,2-dibromoethenyl)benzene (also known as 3-bromo-

For drug development professionals, accurate characterization of this intermediate is vital. Incomplete conversion during the first step (ylide addition) or premature elimination during the second step (lithiation) can lead to complex mixtures. This guide provides a definitive NMR assignment strategy to distinguish the target gem-dibromide from its aldehyde precursor and its alkyne product.

Synthesis Pathway & Structural Context

The following workflow illustrates where the target molecule sits in the synthetic pipeline.

Figure 1: The Corey-Fuchs reaction pathway.[1][2] The target molecule is the stable intermediate isolated after Step 1.

1H NMR Assignment Strategy

The proton NMR spectrum of 1-Bromo-3-(2,2-dibromoethenyl)benzene is defined by two distinct regions: the vinylic singlet and the aromatic meta-substitution pattern .

The Diagnostic Vinylic Proton

The most critical signal for confirming the formation of the gem-dibromide is the vinylic proton (

-

Chemical Shift:

7.40 – 7.55 ppm. -

Multiplicity: Singlet (s).

-

Differentiation:

-

Vs. Aldehyde: The precursor aldehyde proton (

) appears at -

Vs. Alkyne: The final alkyne product possesses an acetylenic proton (

) at

-

The Aromatic Region (1,3-Disubstitution)

The 3-bromophenyl ring creates a distinct 4-spin system (ABCD or AA'BB' approximation depending on field strength, but strictly ABCD).

-

H2 (The "Isolated" Proton): Located between the Bromo and Dibromoethenyl groups. It typically appears as a narrow triplet or doublet (

Hz) due to long-range coupling. It is often the most deshielded aromatic signal ( -

H4 & H6: These appear as doublets (or ddd) roughly between 7.40 – 7.60 ppm.

-

H5: The proton meta to both substituents appears as a pseudo-triplet (

Hz) typically upfield of the others (

Comparative 1H NMR Data

| Feature | Precursor (Aldehyde) | Target (Gem-Dibromide) | Product (Alkyne) |

| Key Functional H | |||

| Aromatic H2 | |||

| Coupling Logic | Deshielded Aldehyde | Vinyl Singlet | Shielded Alkyne |

13C NMR Assignment Strategy

Carbon-13 NMR provides the most definitive proof of the gem-dibromoalkene moiety due to the unique "Heavy Atom Effect" of the two bromine atoms attached to the terminal carbon.

The "Heavy Atom" Upfield Shift

Contrary to the general rule that electronegative atoms deshield nuclei (moving them downfield/higher ppm), multiple heavy halogens (Br, I) attached to a carbon often cause an upfield shift due to spin-orbit coupling effects.

-

Carbon: This quaternary carbon resonates significantly upfield, typically at

-

Carbon: The vinylic methine carbon appears in the typical alkene region,

Distinguishing from Impurities

-

Aldehyde Carbonyl:

190 ppm (Deshielded). -

Alkyne Carbons:

-

Internal (

): -

Terminal (

): -

Note: The gem-dibromide

signal (

-

Assignment Logic Flowchart

Use the following logic gate to validate your 13C spectrum:

Figure 2: Decision tree for identifying the gem-dibromide intermediate in crude reaction mixtures.

Experimental Protocol & Methodology

To ensure reproducibility and valid comparisons, the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard. -

Concentration:

-

1H NMR: 5-10 mg in 0.6 mL solvent.

-

13C NMR: 20-30 mg in 0.6 mL solvent (Gem-dibromide quaternary carbons have long relaxation times; higher concentration improves S/N).

-

-

Filtering: Filter through a small plug of cotton or glass wool to remove inorganic salts (triphenylphosphine oxide byproducts often contaminate this reaction).

Acquisition Parameters (400 MHz Instrument)

-

1H NMR:

-

Pulse Angle: 30°.

-

Relaxation Delay (

): 1.0 s (Sufficient for protons). -

Scans: 16.

-

Spectral Width: -2 to 14 ppm.

-

-

13C NMR:

-

Decoupling: Inverse Gated or Standard WALTZ-16 decoupling.

-

Relaxation Delay (

): 2.0 - 3.0 s . Crucial: The -

Scans: 512 - 1024.

-

Purification Note

If the NMR spectrum shows broad multiplets in the aromatic region (

-

Remedy: Triturate the crude solid with hexanes (product is soluble,

is less soluble) or perform a silica plug filtration eluting with 100% Pentane/Hexane before NMR analysis.

References

-

Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes."[3][4] Tetrahedron Letters, 1972 , 13(36), 3769–3772. Link

- Grandjean, D.; Pale, P.; Chuche, J. "Alkynyl- and Alkenyl-oxiranes: Synthesis and Reactivity." Tetrahedron, 1991, 47(7), 1215-1230.

- Breitmaier, E.; Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.

-

Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Online resource for chemical shift correlations). Link

Sources

A Researcher's Guide to Vinyl Bromides in Cross-Coupling Reactions: A Comparative Analysis

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1] The choice of the electrophilic partner, particularly the vinyl halide, is a critical parameter that dictates reaction efficiency, scope, and practicality. This guide offers a comparative analysis of vinyl bromides, examining their performance against other common vinyl electrophiles like iodides, chlorides, and triflates in key cross-coupling reactions.

The Electrophile's Dilemma: Reactivity vs. Practicality

The efficacy of a vinyl electrophile in a cross-coupling reaction is fundamentally tied to the strength of its carbon-leaving group bond. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the electrophile to the Pd(0) center. A weaker C-X bond facilitates this step, leading to faster reactions and milder conditions.

The general reactivity trend for vinyl electrophiles is: Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride [2][3][4][5]

-

Vinyl Iodides: As the most reactive of the halides, they offer the fastest kinetics and highest yields, often under the mildest conditions. However, their higher cost, lower stability, and more complex synthesis can be prohibitive for large-scale applications.

-

Vinyl Triflates (-OTf): These pseudohalides are highly reactive, often rivaling or exceeding the reactivity of vinyl iodides due to the exceptional leaving group ability of the triflate anion.[2][6] They are readily prepared from ketones or enolates but can be sensitive to hydrolysis.[7]

-

Vinyl Chlorides: Representing the most economical and atom-efficient option, vinyl chlorides are attractive for industrial applications. Their robust C-Cl bond, however, makes oxidative addition challenging, typically requiring more forcing conditions, higher catalyst loadings, and specialized, electron-rich ligands to achieve good results.[8][9]

-

Vinyl Bromides: Occupying a crucial "sweet spot," vinyl bromides present a well-balanced profile of reactivity, stability, and cost.[10] They are significantly more reactive than vinyl chlorides, allowing for a broader range of reaction conditions and functional group tolerance, while being more stable and less expensive than their iodide and triflate counterparts. This balance makes them a workhorse in both academic and industrial research.

Visualization: The Cross-Coupling Catalytic Cycle

The following diagram illustrates the fundamental steps of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where the vinyl bromide enters the cycle.

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Performance in Key Cross-Coupling Reactions

The utility of vinyl bromides is best illustrated by their performance across the most common cross-coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of C-C bond formation in pharmaceutical development.[1] Vinyl bromides are highly effective substrates in this reaction.

Causality in Protocol Design: The choice of base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the organoboron species and facilitating the transmetalation step. The ligand, often a phosphine like PPh₃ or a more electron-rich Buchwald-type ligand, stabilizes the palladium catalyst and modulates its reactivity to ensure efficient oxidative addition of the vinyl bromide without unwanted side reactions.

| Electrophile | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Vinyl Bromide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | >90 | [11] |

| Vinyl Triflate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 66 | 70 | [7] |

| Vinyl Chloride | Pd₂(dba)₃ / bulky NHC | K₃PO₄ | Dioxane | 100 | ~85 | [12] |

| Vinyl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | >95 | [13] |

Heck-Mizoroki Reaction

The Heck reaction couples a vinyl or aryl halide with an alkene.[14] Vinyl bromides are frequently used electrophiles, providing a reliable route to substituted dienes and styrenes.[15][16]

Causality in Protocol Design: In the Heck reaction, a base (often a tertiary amine like Et₃N or an inorganic base like KOAc) is required to neutralize the H-X acid formed during the catalytic cycle. For less reactive vinyl bromides compared to iodides, the choice of a thermally stable and electron-rich phosphine ligand can be critical to promote oxidative addition and prevent catalyst decomposition at the required temperatures.[14][15]

| Electrophile | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Vinyl Bromide | Pd(OAc)₂ / dpppO | K₂CO₃ | DMF | 100 | 85-95 | [9] |

| Vinyl Chloride | Pd(OAc)₂ / dpppO | K₂CO₃ | DMF | 120 | ~70-80 | [9] |

| Vinyl Iodide | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | >90 | [14] |

Sonogashira Coupling

The Sonogashira reaction forges a C-C bond between a terminal alkyne and a vinyl/aryl halide, typically using a dual palladium and copper(I) catalytic system.[5][17] It is a premier method for synthesizing conjugated enynes.[1]

Causality in Protocol Design: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper cycle generates a copper(I) acetylide intermediate. This intermediate is key for the transmetalation step with the Pd(II) complex. The amine base (e.g., Et₃N, piperidine) serves both as a base to deprotonate the alkyne and often as the solvent.[5] Vinyl bromides are sufficiently reactive to undergo oxidative addition to palladium, making them excellent substrates for this transformation.[3][18]

| Electrophile | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Vinyl Bromide | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | ~80-95 | [5] |

| Vinyl Iodide | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | >95 | [5] |

| Vinyl Chloride | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | Lower, variable | [18] |

Stille Coupling

The Stille reaction couples an organic halide with an organostannane (tin) reagent.[19] Its primary advantages are the stability and functional group tolerance of the organostannane reagents. Vinyl bromides are common electrophiles in Stille couplings.[8][20]

Causality in Protocol Design: Unlike Suzuki coupling, the Stille reaction does not typically require a base for transmetalation. The choice of ligand is paramount; ligands like triphenylarsine (AsPh₃) or bulky phosphines can accelerate the transmetalation and reductive elimination steps.[13] The main drawback is the toxicity of the tin byproducts, which requires careful handling and purification.

| Electrophile | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| Vinyl Bromide | Pd(PPh₃)₄ | None | Toluene | 100 | ~70-90 | [19][21] |

| Vinyl Iodide | Pd₂(dba)₃ / AsPh₃ | None | THF | 60 | 75 | [13] |

| Vinyl Triflate | Pd(PPh₃)₄ | LiCl | THF | 25 | >90 | [22] |

| Vinyl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ | None | Dioxane | 100 | ~80-90 | [8] |

Experimental Protocols

Workflow Visualization: From Setup to Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of (E)-β-Bromostyrene

This protocol describes a representative Suzuki-Miyaura coupling of a vinyl bromide with an arylboronic acid.

Materials:

-

(E)-β-Bromostyrene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-